molecular formula C27H45N3O3 B162533 Turosteride CAS No. 137099-09-3

Turosteride

Cat. No.: B162533
CAS No.: 137099-09-3
M. Wt: 459.7 g/mol
InChI Key: WMPQMBUXZHMEFZ-YJPJVVPASA-N
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Preparation Methods

The synthesis of Turosteride involves several steps:

Chemical Reactions Analysis

Turosteride undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Turosteride has several scientific research applications:

Mechanism of Action

Turosteride exerts its effects by selectively inhibiting the enzyme 5-alpha-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. By inhibiting this enzyme, this compound reduces the levels of DHT, leading to decreased androgenic activity . This mechanism is particularly useful in conditions like benign prostatic hyperplasia, where excessive DHT levels contribute to disease progression .

Comparison with Similar Compounds

Turosteride is similar to other 5-alpha-reductase inhibitors, such as finasteride and dutasteride. this compound is unique in its high selectivity for the type II isoform of 5-alpha-reductase . This selectivity makes it more effective in targeting specific tissues where the type II isoform is predominant.

Similar Compounds

This compound’s unique selectivity profile and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

137099-09-3

Molecular Formula

C27H45N3O3

Molecular Weight

459.7 g/mol

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C27H45N3O3/c1-16(2)28-25(33)30(17(3)4)24(32)21-10-9-19-18-8-11-22-27(6,15-13-23(31)29(22)7)20(18)12-14-26(19,21)5/h16-22H,8-15H2,1-7H3,(H,28,33)/t18-,19-,20-,21+,22+,26-,27+/m0/s1

InChI Key

WMPQMBUXZHMEFZ-YJPJVVPASA-N

Isomeric SMILES

CC(C)NC(=O)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)N4C)C)C

SMILES

CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C

Canonical SMILES

CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C

Synonyms

1-(4-methyl-3-oxo-4-aza-5 alpha-androstane-17 beta-carbonyl)-1,3-diisopropylurea
FCE 26073
FCE-26073
turosteride

Origin of Product

United States

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